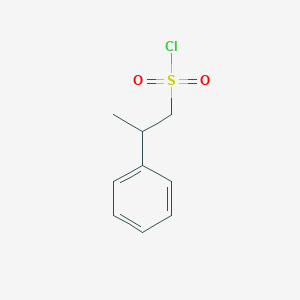

2-Phenylpropane-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2-phenylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGJZUKWCQVXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-16-3 | |

| Record name | 2-phenylpropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Phenylpropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-phenylpropane-1-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

C9H12O3S+SOCl2→C9H11ClO2S+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, and alcohols are commonly used. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonic Acids: Resulting from oxidation reactions.

Alcohols and Thiols: Products of substitution reactions with corresponding nucleophiles.

Wissenschaftliche Forschungsanwendungen

2-Phenylpropane-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some applications include:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, for studying biological processes.

Medicine: Utilized in the development of drug candidates and as a reagent in medicinal chemistry.

Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 2-phenylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of a leaving group (e.g., chloride ion). The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

2-Phenylpropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Methanesulfonyl chloride (CH₃SO₂Cl): A simpler sulfonyl chloride with similar reactivity but different steric and electronic properties.

Benzenesulfonyl chloride (C₆H₅SO₂Cl): Another aromatic sulfonyl chloride with a benzene ring, offering different reactivity and applications.

Tosyl chloride (p-toluenesulfonyl chloride, CH₃C₆H₄SO₂Cl): Commonly used in organic synthesis for protecting groups and other transformations.

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the sulfonyl chloride group with the properties of the phenylpropane moiety, making it suitable for a wide range of applications.

Biologische Aktivität

2-Phenylpropane-1-sulfonyl chloride, a sulfonyl chloride derivative, is recognized for its significant biological activity, particularly in medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, including sulfonamides and other therapeutic agents. Its ability to interact with biological targets makes it a subject of interest in drug design and development.

- Molecular Formula : C9H11ClO2S

- Molecular Weight : 206.70 g/mol

- CAS Number : 1445-42-3

The biological activity of this compound primarily stems from its sulfonyl group, which enables it to participate in nucleophilic substitutions and form covalent bonds with amino acids in enzymes. This interaction can lead to enzyme inhibition, altering metabolic pathways and potentially leading to therapeutic effects.

Biological Activities

- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, particularly those involved in bacterial and fungal metabolism. For instance, its derivatives have shown antibacterial properties by inhibiting the activity of dihydropteroate synthase, a key enzyme in folate biosynthesis.

- Antimicrobial Properties : Research indicates that this compound and its derivatives possess notable antifungal and antibacterial activities. These properties are attributed to their ability to disrupt cellular processes in pathogens.

- Potential Therapeutic Applications : The compound is being explored for its potential use in treating infections caused by resistant strains of bacteria and fungi. Its structural features allow it to be modified into various derivatives that may enhance its efficacy and selectivity.

Study 1: Antibacterial Activity

A study conducted on the antibacterial effects of sulfonamide derivatives derived from this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating potential for development as a new antibacterial agent.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Phenylpropane-1-sulfonamide | 32 | E. coli |

| 2-Phenylpropane-1-sulfonamide | 16 | S. aureus |

Study 2: Antifungal Activity

Another investigation assessed the antifungal properties of derivatives synthesized from this sulfonyl chloride. The results indicated effective inhibition against Candida albicans, with IC50 values suggesting a strong potential for therapeutic application.

| Compound | IC50 (µg/mL) | Target Fungi |

|---|---|---|

| Sulfonamide Derivative A | 25 | C. albicans |

| Sulfonamide Derivative B | 15 | C. albicans |

Synthesis and Derivatives

The synthesis of biologically active compounds from this compound typically involves nucleophilic substitution reactions with amines or alcohols to form sulfonamides or other functionalized products.

Common Synthetic Routes:

-

Reaction with Amines :

- Reagents : Methylamine or ethylamine.

- Conditions : Conducted under basic conditions (e.g., triethylamine) in solvents like dichloromethane.

- Products : N-Methyl or N-Ethyl derivatives of phenylpropane sulfonamides.

-

Reaction with Alcohols :

- Reagents : Various alcohols.

- Conditions : Similar to amine reactions.

- Products : Sulfonate esters that can be further modified for biological testing.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Phenylpropane-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Answer : While direct studies on this compound are limited, analogous sulfonyl chlorides (e.g., 2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride) are synthesized via multi-step processes involving nucleophilic substitution and oxidation. Key steps include:

- Step 1 : Thiol or sulfonic acid precursor preparation.

- Step 2 : Chlorination using reagents like thionyl chloride (SOCl₂) or PCl₅ under anhydrous conditions.

- Optimization : Temperature control (0–25°C), solvent choice (e.g., dichloromethane), and stoichiometric excess of chlorinating agents improve yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer : Key methods include:

- NMR Spectroscopy : ¹H NMR for phenyl group protons (δ 7.2–7.5 ppm) and sulfonyl chloride resonance.

- IR Spectroscopy : S=O stretching (~1360 cm⁻¹ and 1180 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (e.g., m/z 218.67 for C₉H₁₁ClO₂S) .

Q. What safety precautions are critical when handling this compound?

- Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid water/moisture to prevent hydrolysis. Store in anhydrous conditions at 2–8°C. Safety protocols for similar sulfonyl chlorides emphasize acute toxicity and skin corrosion risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound with nucleophiles?

- Answer : Contradictions may arise from steric hindrance (phenyl group) vs. electronic effects (electron-withdrawing sulfonyl). Systematic studies should:

- Vary nucleophile strength (amines vs. alcohols).

- Test solvent polarity (DMF vs. THF) and temperature.

- Compare kinetic vs. thermodynamic control using in situ monitoring (e.g., HPLC) .

Q. What strategies mitigate competing side reactions in multi-step syntheses using this compound?

- Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) with TBS or Boc groups.

- Sequential Additions : Control stoichiometry to avoid over-sulfonylation.

- Catalytic Methods : Use phase-transfer catalysts to enhance selectivity in biphasic systems .

Q. How does the phenyl group’s electronic nature influence sulfonylation efficiency compared to aliphatic analogs?

- Answer : The phenyl group’s electron-withdrawing effect increases electrophilicity at the sulfur atom, accelerating reactions with electron-rich nucleophiles (e.g., amines). However, steric bulk may reduce accessibility. Computational studies (DFT) can model transition states to quantify these effects .

Q. What role does this compound play in modifying biomolecules for functional studies?

- Answer : It can sulfonate proteins/peptides at lysine or cysteine residues to:

- Probe Binding Sites : Block active sites via steric hindrance.

- Enhance Stability : Sulfonylation reduces enzymatic degradation.

- Methodology : Optimize pH (7–9) and buffer systems (e.g., phosphate) to balance reactivity and biomolecule integrity .

Q. How can computational chemistry predict novel reactivity of this compound in non-traditional solvents (e.g., ionic liquids)?

- Answer : Molecular dynamics simulations and COSMO-RS models can predict solubility and activation barriers in ionic liquids. Key parameters include charge distribution on sulfur and solvent polarity effects .

Data Contradiction and Validation

Q. Why do conflicting reports exist on the hydrolytic stability of this compound?

- Answer : Variations in trace moisture levels during experiments or storage can skew results. Validate stability via:

- Karl Fischer Titration : Quantify water content in reaction mixtures.

- Accelerated Aging Studies : Monitor decomposition kinetics at elevated humidity .

Methodological Tables

Table 1 : Key Synthetic Parameters for Analogous Sulfonyl Chlorides

| Step | Reagents/Conditions | Yield Optimization Tips | Reference |

|---|---|---|---|

| Precursor Synthesis | Thiol + NaOH, H₂O₂ oxidation | Use inert atmosphere (N₂/Ar) | |

| Chlorination | SOCl₂, reflux, 4–6 hrs | Anhydrous solvent (e.g., DCM) |

Table 2 : Spectral Signatures for Characterization

| Technique | Key Peaks/Data | Structural Insight |

|---|---|---|

| ¹H NMR | δ 7.2–7.5 (multiplet, aromatic H) | Phenyl substitution pattern |

| IR | 1360 cm⁻¹ (asymmetric S=O), 1180 cm⁻¹ (symmetric S=O) | Sulfonyl group confirmation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.